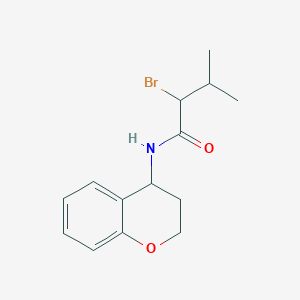![molecular formula C21H17FN2O3S B2811171 1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326928-03-3](/img/no-structure.png)
1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H17FN2O3S and its molecular weight is 396.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Pathways : Various substituted thieno[3,2-d]pyrimidines have been synthesized, showcasing methodologies that might be applicable to or provide insights for synthesizing the compound . These syntheses involve steps like cyclization, nucleophilic substitution, and reactions with different aromatic amines to produce compounds with potential antibacterial activities (More et al., 2013).
- Crystal Structures : The study of crystal structures of pyrido[2,3-d]pyrimidine derivatives reveals insights into hydrogen bonding and pi-pi stacking interactions. Such structural analyses could be useful for understanding the crystalline properties and molecular packing of the compound (Trilleras et al., 2009).
Biological Activities
- Anticancer and Antagonistic Activities : Thieno[3,2-d]pyrimidine derivatives have been explored for their biological activities, including acting as non-peptide antagonists for various receptors. For example, a derivative showed potent and orally active antagonistic activity for the human luteinizing hormone-releasing hormone (LHRH) receptor, suggesting potential therapeutic applications in sex-hormone-dependent diseases (Sasaki et al., 2003).
- Herbicidal Activities : Certain pyrimidine-2,4-dione compounds have displayed good herbicidal activities, indicating the potential for agricultural applications of thieno[3,2-d]pyrimidine derivatives (Huazheng, 2013).
- Antitumor Activity : A study on novel fused thiazolo[3,2-a]pyrimidinones and pyrimido[2,1-b][1,3]thiazinones, which are structurally related to thieno[3,2-d]pyrimidines, revealed promising cytotoxic activity against breast and hepatocellular carcinoma cell lines (Abbas et al., 2015).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione ring system followed by the addition of the 3-methylphenyl and 3-fluoro-4-methoxybenzyl groups.", "Starting Materials": [ "2-Amino-4,6-dimethylpyrimidine", "Ethyl acetoacetate", "Benzaldehyde", "3-Methylbenzaldehyde", "3-Fluoro-4-methoxybenzaldehyde", "Thionyl chloride", "Sodium hydroxide", "Acetic anhydride", "Acetone", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate by reacting 2-amino-4,6-dimethylpyrimidine with ethyl acetoacetate in the presence of sodium ethoxide.", "Step 2: Synthesis of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate with thionyl chloride and then with sodium hydroxide.", "Step 3: Synthesis of 3-methylphenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with 3-methylbenzaldehyde in the presence of acetic anhydride and sodium acetate.", "Step 4: Synthesis of 1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting 3-fluoro-4-methoxybenzaldehyde with 3-methylphenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in the presence of sodium bicarbonate and acetone.", "Step 5: Purification of the final product by recrystallization from a mixture of water and ethanol." ] } | |
CAS No. |
1326928-03-3 |
Molecular Formula |
C21H17FN2O3S |
Molecular Weight |
396.44 |
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H17FN2O3S/c1-13-4-3-5-15(10-13)24-20(25)19-17(8-9-28-19)23(21(24)26)12-14-6-7-18(27-2)16(22)11-14/h3-11H,12H2,1-2H3 |
InChI Key |
ULFJHAPNUQNLPP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=C(C=C4)OC)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2811088.png)

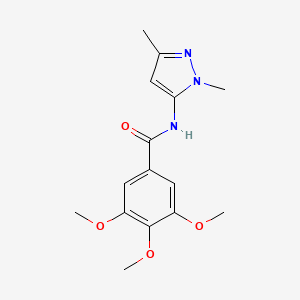
![(Z)-2-(4-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2811093.png)
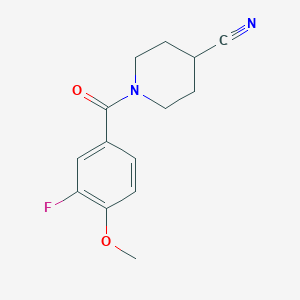
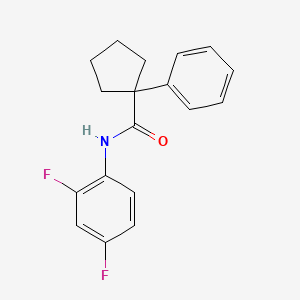
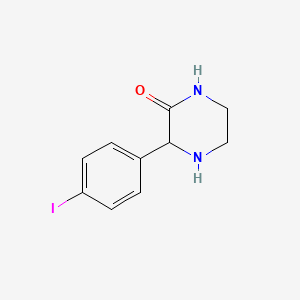
![4-(4-chlorobenzoyl)-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2811100.png)
![2-(piperidin-1-ylmethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2811101.png)
![N-(2-chlorobenzyl)-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2811106.png)
![4-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2811107.png)
![3,4,5-triethoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2811108.png)
![4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B2811109.png)
